1-Hydroxy Carvedilol-d3

Bioanalysis LC-MS/MS Internal Standard

This is a deuterium-labeled internal standard critical for accurate LC-MS/MS quantification of the carvedilol metabolite. Unlike generic structural analogs, it provides a precise isotopic match to compensate for matrix effects, recovery variability, and the deuterium isotope effect-induced retention time shift that can compromise peak area ratios. It is essential for stereospecific chiral assays and regulatory bioequivalence trials. Supplied as a characterized reference standard for robust method validation.

Molecular Formula C24H26N2O5
Molecular Weight 425.5 g/mol
Cat. No. B12415825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy Carvedilol-d3
Molecular FormulaC24H26N2O5
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O
InChIInChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3/i1D3
InChIKeyUQJJKVKQRTUYJW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy Carvedilol-d3: Stable Isotope-Labeled Internal Standard for Quantitative LC-MS Bioanalysis of Carvedilol Metabolism


1-Hydroxy Carvedilol-d3 is a deuterium-labeled analogue of 1-Hydroxy Carvedilol, a primary oxidative metabolite of the non-selective β/α-1 adrenoceptor antagonist Carvedilol [1]. It serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling accurate quantification of the unlabeled metabolite in complex biological matrices by compensating for matrix effects, recovery variations, and ionization fluctuations [2]. The compound is supplied as an analytical reference standard with defined purity and characterization for research use only .

1-Hydroxy Carvedilol-d3: Why Generic Structural Analogues Cannot Ensure Quantitatively Accurate LC-MS/MS Results


In quantitative bioanalysis, using a structurally analogous but non-isotopic internal standard can introduce significant measurement bias due to differences in chromatographic retention, extraction recovery, and ionization efficiency between the analyte and the internal standard [1]. Even with deuterated standards, the deuterium isotope effect can cause slight retention time shifts, which, under certain matrix conditions, lead to differential ion suppression between the analyte and its deuterated analogue, altering the peak area ratio and compromising method accuracy [2]. Therefore, the precise chemical and isotopic match provided by 1-Hydroxy Carvedilol-d3 is essential for reliable quantification, a level of accuracy that generic substitutes cannot provide.

1-Hydroxy Carvedilol-d3: Evidence-Based Selection Guide for Quantitative Bioanalytical and Metabolite Profiling Workflows


Quantitative Differentiation of 1-Hydroxy Carvedilol-d3 as an Internal Standard in LC-MS/MS Assays: Superior to Carvedilol-d3 and Structural Analogues

1-Hydroxy Carvedilol-d3 is the chemically matched stable isotope-labeled internal standard for 1-Hydroxy Carvedilol, providing superior correction for matrix effects compared to Carvedilol-d3 or other non-metabolite analogues [1]. In a validated method for carvedilol and 4'-hydroxyphenyl carvedilol in human plasma, the use of matched deuterated internal standards for each analyte enabled a concentration range of 0.01-10 ng/mL for the metabolite with inter-batch accuracy of 96.4-103.3% and recovery of 94-99% [2]. In contrast, a study using Carvedilol-d3 as an internal standard for carvedilol enantiomers demonstrated that matrix-specific ion suppression altered the analyte-to-internal standard peak area ratio by an unreported but significant magnitude, directly impacting assay accuracy [1].

Bioanalysis LC-MS/MS Internal Standard Matrix Effect Isotope Dilution

Superior Antioxidant Potency of 1-Hydroxy Carvedilol (the Unlabeled Form) Relative to Parent Carvedilol: Supporting Rationale for Targeted Metabolite Quantification

The unlabeled metabolite, 1-Hydroxy Carvedilol (SB209995), exhibits substantially greater antioxidant potency than its parent compound, carvedilol [1]. In an iron-catalyzed lipid peroxidation assay using rat brain homogenate, SB209995 inhibited the generation of thiobarbituric acid-reactive substances (TBARS) with an IC50 of 0.30 µmol/L, compared to an IC50 of 8.1 µmol/L for carvedilol [2]. This represents a 27-fold increase in potency. This data provides a strong pharmacological rationale for the precise quantification of 1-Hydroxy Carvedilol in biological samples, a task for which 1-Hydroxy Carvedilol-d3 is the essential analytical tool.

Antioxidant Free Radical Scavenger Lipid Peroxidation Carvedilol Metabolism Pharmacology

Stereoselective Formation of 1-Hydroxycarvedilol Glucuronide in Vivo: Justification for Enantiomer-Specific Bioanalytical Methods

The formation of 1-hydroxycarvedilol O-glucuronide (1-OHCG) is stereoselective, favoring the R(+)-enantiomer of carvedilol [1]. In rats, following administration of radiolabeled pseudoracemates, the S/R enantiomer ratio of 1-OHCG was 0.59 after oral dosing and 0.43 after intravenous dosing [2]. This demonstrates a clear preference for the R(+)-enantiomer in its generation. This stereoselective metabolism necessitates chiral separation and accurate quantification of individual enantiomeric metabolites, for which a stable isotope-labeled internal standard like 1-Hydroxy Carvedilol-d3 is indispensable to correct for differential matrix effects and recovery during sample preparation and analysis.

Stereoselective Metabolism Carvedilol Enantiomers Glucuronidation Pharmacokinetics Chiral Analysis

Analytical Purity and Characterization of 1-Hydroxy Carvedilol-d3: Essential for Reliable Method Development and Validation

1-Hydroxy Carvedilol-d3 is supplied as a fully characterized analytical reference standard with a specified purity and detailed analytical data . As a stable isotope-labeled compound from a reputable supplier (e.g., Toronto Research Chemicals), it is accompanied by a Certificate of Analysis (COA) that includes information on its identity, purity, and storage conditions . This level of characterization is essential for its intended use in analytical method development and validation, where the accuracy of quantitative results depends on the known purity of the internal standard. In contrast, using uncharacterized or lower-purity materials can introduce unquantified bias and lead to failed method validation or incorrect study conclusions.

Reference Standard Analytical Method Validation Quality Control Certificate of Analysis

1-Hydroxy Carvedilol-d3: Optimal Application Scenarios in Pharmaceutical R&D and Clinical Bioanalysis


Quantitative Bioanalysis of 1-Hydroxy Carvedilol in Human Plasma for Pharmacokinetic and Bioequivalence Studies

1-Hydroxy Carvedilol-d3 is the gold-standard internal standard for the accurate and precise quantification of 1-Hydroxy Carvedilol in human plasma using LC-MS/MS [1]. Its use is critical for pharmacokinetic studies evaluating the metabolism of carvedilol and for bioequivalence trials assessing generic drug formulations. By compensating for matrix effects and recovery variability, it ensures the generation of reliable concentration-time data that meets regulatory bioanalytical method validation guidelines.

Enantioselective Pharmacokinetic Studies of Carvedilol Metabolites

Given the stereoselective formation and disposition of 1-Hydroxy Carvedilol glucuronides [1], chiral LC-MS/MS methods are required to quantify the enantiomeric composition of this metabolite. 1-Hydroxy Carvedilol-d3 is the essential internal standard for these complex chiral assays, providing the necessary correction for each enantiomer to achieve the accuracy and precision needed for understanding the stereospecific pharmacology of carvedilol.

In Vitro Drug-Drug Interaction (DDI) and CYP Phenotyping Studies

In vitro metabolism studies using human liver microsomes or recombinant CYP enzymes often require the quantification of 1-Hydroxy Carvedilol to assess the impact of drug-drug interactions or CYP2D6 polymorphism on carvedilol metabolism [1]. 1-Hydroxy Carvedilol-d3 is the ideal internal standard for these in vitro assays, enabling accurate measurement of metabolite formation rates and providing robust data for predicting clinical DDI potential.

Development and Validation of LC-MS/MS Methods for Carvedilol Metabolite Profiling

During analytical method development and validation, a well-characterized, high-purity reference standard like 1-Hydroxy Carvedilol-d3 is indispensable [1]. It is used as an internal standard to establish method linearity, precision, accuracy, recovery, and stability parameters, ensuring the developed method is fit for its intended purpose of quantifying 1-Hydroxy Carvedilol in complex biological samples.

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